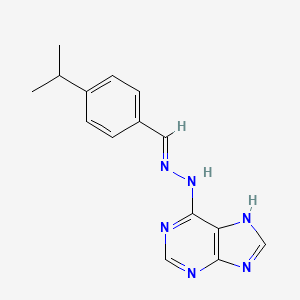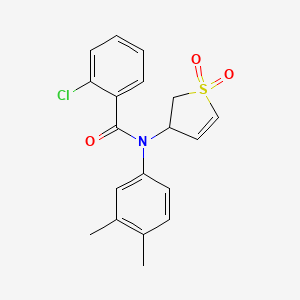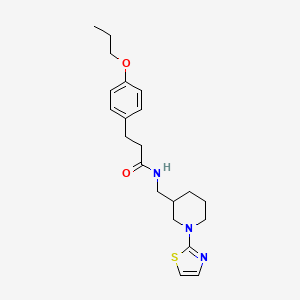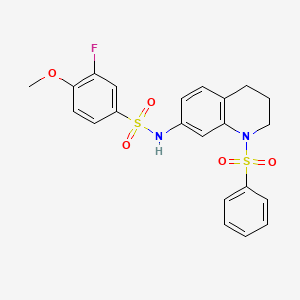
3-fluoro-4-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-fluoro-4-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a chemically synthesized molecule that likely exhibits biological activity due to the presence of multiple functional groups known to confer pharmacological properties. The tetrahydroquinoline core is a common feature in many biologically active compounds, and the benzenesulfonamide moiety is a well-known pharmacophore in drug design, often associated with enzyme inhibition.
Synthesis Analysis
The synthesis of similar sulfonamide derivatives has been reported in the literature. For instance, a series of benzenesulfonamide derivatives with oxazolyl and thiazolyl groups have been synthesized and evaluated for their biological activities. These compounds were prepared through multi-step synthetic routes involving the formation of key intermediates such as substituted benzaldehydes and hydrazinobenzenesulfonamides . The introduction of substituents like fluorine and methoxy groups has been shown to affect the biological activity of these molecules, suggesting that the synthesis of the compound would also involve careful consideration of substituent effects .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is a common feature in many drug molecules due to its ability to interact with biological targets. The introduction of a fluorine atom can significantly affect the molecule's binding affinity and selectivity, as seen in COX-2 inhibitors . The tetrahydroquinoline moiety is a bicyclic structure that can provide conformational rigidity and further contribute to the compound's affinity for its biological targets .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the sulfonamide group. This group can form hydrogen bonds and interact with amino acid residues in the active sites of enzymes, which is crucial for enzyme inhibition. The presence of a fluorine atom can enhance these interactions due to its electronegativity and ability to form strong hydrogen bonds . The methoxy group can also influence the electronic properties of the molecule and potentially affect its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their functional groups. The sulfonamide group is polar and can increase the solubility of the compound in water, which is important for its bioavailability. The presence of fluorine can increase the lipophilicity of the molecule, potentially improving its ability to cross biological membranes . The methoxy group can also affect the molecule's polarity and solubility. The tetrahydroquinoline core can contribute to the overall stability of the molecule and its resistance to metabolic degradation .
特性
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O5S2/c1-30-22-12-11-19(15-20(22)23)31(26,27)24-17-10-9-16-6-5-13-25(21(16)14-17)32(28,29)18-7-3-2-4-8-18/h2-4,7-12,14-15,24H,5-6,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPNVDPDFASJQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-N-[[2-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methyl]propanamide](/img/structure/B3004942.png)
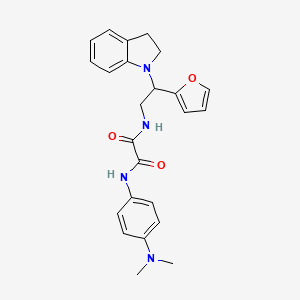
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B3004944.png)
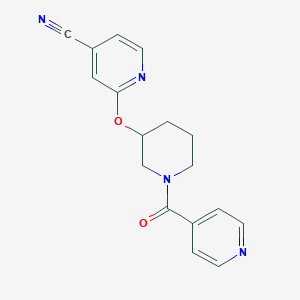

![5,5-dimethyl-3-[(E)-2-[3-(trifluoromethyl)anilino]ethenyl]cyclohex-2-en-1-one](/img/structure/B3004951.png)
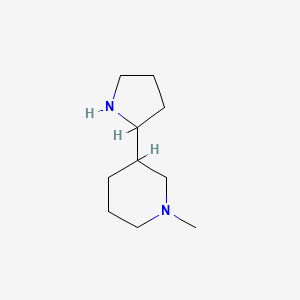
![Ethyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2,3-dihydro-1H-indene-5-carboxylate](/img/structure/B3004954.png)
![N'-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B3004955.png)
![2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid](/img/structure/B3004957.png)
